molecular formula C10H12O B13948004 (E)-beta-Methoxy-alpha-methylstyrene CAS No. 58966-09-9

(E)-beta-Methoxy-alpha-methylstyrene

Katalognummer: B13948004
CAS-Nummer: 58966-09-9
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: ULUXLULNGFEVHJ-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-beta-Methoxy-alpha-methylstyrene is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a styrene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-beta-Methoxy-alpha-methylstyrene typically involves the reaction of appropriate precursors under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styrene derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions necessary for the formation of the styrene derivative. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-beta-Methoxy-alpha-methylstyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted styrene derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-beta-Methoxy-alpha-methylstyrene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins with specific properties.

Wirkmechanismus

The mechanism by which (E)-beta-Methoxy-alpha-methylstyrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • (E)-beta-Methoxy-alpha-ethylstyrene
  • (E)-beta-Methoxy-alpha-phenylstyrene
  • (E)-beta-Methoxy-alpha-vinylstyrene

Comparison: (E)-beta-Methoxy-alpha-methylstyrene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications.

Eigenschaften

CAS-Nummer

58966-09-9

Molekularformel

C10H12O

Molekulargewicht

148.20 g/mol

IUPAC-Name

[(E)-1-methoxyprop-1-en-2-yl]benzene

InChI

InChI=1S/C10H12O/c1-9(8-11-2)10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8+

InChI-Schlüssel

ULUXLULNGFEVHJ-CMDGGOBGSA-N

Isomerische SMILES

C/C(=C\OC)/C1=CC=CC=C1

Kanonische SMILES

CC(=COC)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.